molecular formula C12H15NO3 B2996071 methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate CAS No. 2034527-16-5

methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate

Cat. No.: B2996071
CAS No.: 2034527-16-5
M. Wt: 221.256
InChI Key: IRGDTHMCOHAWFY-UHFFFAOYSA-N
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Description

Methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate is a chemical compound belonging to the class of indenyl carbamates

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2,3-dihydro-1H-inden-2-ol as the starting material.

  • Reaction Steps: The hydroxyl group on the indenyl ring is first converted to a leaving group, often through the use of a reagent like thionyl chloride

  • Reaction Conditions: The reactions are usually carried out under anhydrous conditions, with solvents such as dichloromethane or toluene, and at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, using continuous flow reactors, and implementing purification techniques such as recrystallization or column chromatography to obtain the final product.

Types of Reactions:

  • Oxidation: The hydroxyl group on the indenyl ring can be oxidized to form a ketone.

  • Reduction: The carbamate group can be reduced to an amine.

  • Substitution: The hydroxyl group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium trioxide or Dess-Martin periodinane are used, often in solvents like dichloromethane.

  • Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of carbamates.

  • Substitution: Nucleophiles such as alkyl halides are used, with reactions typically conducted in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Indenyl ketone derivatives.

  • Reduction: Indenyl amine derivatives.

  • Substitution: Various substituted indenyl compounds.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions. Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Indenyl carbamates: These compounds share the indenyl ring structure but may have different substituents.

  • Hydroxylated indenes: Compounds with hydroxyl groups on the indenyl ring but lacking the carbamate group.

Uniqueness: Methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate is unique due to the combination of the hydroxyl and carbamate groups on the indenyl ring, which provides distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Properties

IUPAC Name

methyl N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-11(14)13-8-12(15)6-9-4-2-3-5-10(9)7-12/h2-5,15H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGDTHMCOHAWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1(CC2=CC=CC=C2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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